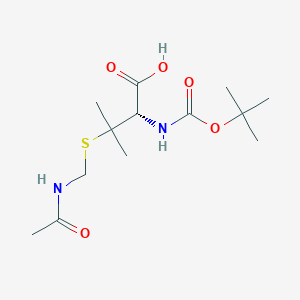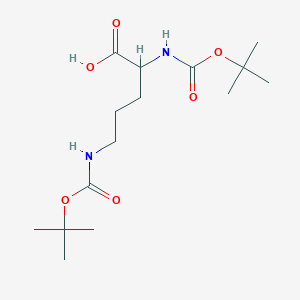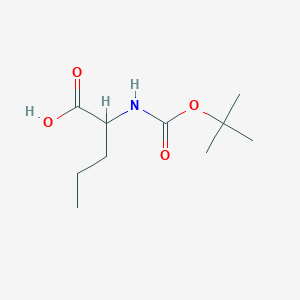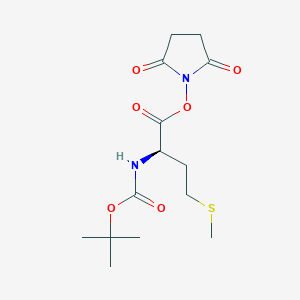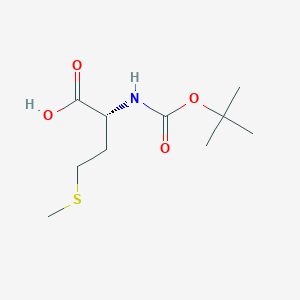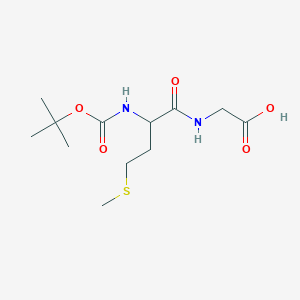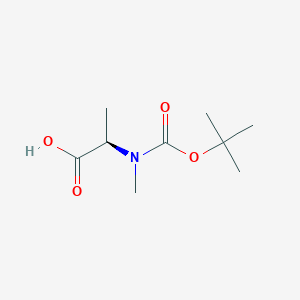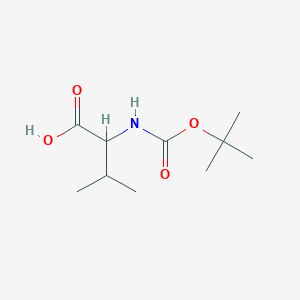
Boc-D-Bpa-OH
Descripción general
Descripción
Boc-D-Bpa-OH: is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenyl ring is substituted with a benzoyl group at the para position. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis typically begins with D-phenylalanine.
Protection of the Amino Group: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-D-phenylalanine.
Benzoylation: The protected amino acid is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine to introduce the benzoyl group at the para position of the phenyl ring
Industrial Production Methods: : The industrial production of Boc-D-Bpa-OH follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Boc-D-Bpa-OH can undergo oxidation reactions, particularly at the benzoyl group, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions using trifluoroacetic acid (TFA), allowing for further functionalization of the amino group
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Benzoyl group oxidized to benzoic acid derivatives.
Reduction: Benzoyl group reduced to benzyl alcohol derivatives.
Substitution: Deprotected amino acid ready for further functionalization
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Boc-D-Bpa-OH is widely used in solid-phase peptide synthesis as a building block due to its stability and ease of deprotection.
Biology
Protein Engineering: It is used in the design of modified peptides and proteins to study protein-protein interactions and enzyme mechanisms.
Medicine
Drug Development: The compound is utilized in the synthesis of peptide-based drugs and as a precursor in the development of enzyme inhibitors.
Industry
Mecanismo De Acción
Mechanism: : Boc-D-Bpa-OH exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation .
Molecular Targets and Pathways
Peptide Synthesis Pathways: The compound is involved in the elongation of peptide chains during solid-phase synthesis.
Enzyme Inhibition: Modified peptides containing this compound can act as enzyme inhibitors by mimicking natural substrates
Comparación Con Compuestos Similares
Similar Compounds
Boc-4-benzoyl-L-phenylalanine: The L-isomer of Boc-D-Bpa-OH, used similarly in peptide synthesis but with different stereochemistry.
Fmoc-4-benzoyl-D-phenylalanine: Another protected form of 4-benzoyl-D-phenylalanine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc
Uniqueness
Stereochemistry: The D-isomer provides different biological activity compared to the L-isomer.
Protection Group: The Boc group offers stability under basic conditions, making it suitable for specific synthetic applications where Fmoc might not be ideal
Propiedades
IUPAC Name |
(2R)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQJNYPOWPXYIC-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427194 | |
| Record name | Boc-D-Bpa-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117666-94-1 | |
| Record name | Boc-D-Bpa-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



